molecular formula C21H28ClNO4 B3159658 5-Hydroxy Propafenone Hydrochloride CAS No. 86383-32-6

5-Hydroxy Propafenone Hydrochloride

Cat. No. B3159658
CAS RN: 86383-32-6
M. Wt: 393.9 g/mol
InChI Key: FAYLNKVZLXBDBE-UHFFFAOYSA-N
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Description

5-Hydroxy Propafenone Hydrochloride is a metabolite of Propafenone . Propafenone is a Class 1C antiarrhythmic drug with local anesthetic effects, and a direct stabilizing action on myocardial membranes . It is used in the treatment of atrial and ventricular arrhythmias . Propafenone has some structural similarities to beta-blocking agents .


Molecular Structure Analysis

The molecular formula of this compound is C21H28ClNO4 . The molecular weight is 398.94 . The structure of Propafenone Hydrochloride, the parent compound, is available in various databases .


Physical And Chemical Properties Analysis

This compound is a colorless crystal or white crystalline powder . It is slightly soluble in water (20°C), chloroform, and ethanol .

Scientific Research Applications

Electrophysiological Effects

Research has shown that 5-Hydroxy Propafenone Hydrochloride (5-OH-P) and its parent compound, propafenone, have significant effects on cardiac electrophysiology. Studies indicate that both compounds can inhibit human cardiac potassium channels (hKv1.5) in a concentration-, voltage-, time-, and use-dependent manner, which are relevant to their therapeutic range (Franqueza et al., 1998). Additionally, the comparative effects of propafenone, 5-OH-P, and another metabolite, N-Depropylpropafenone, on guinea pig ventricular muscle fibers have been examined, revealing that 5-OH-P and the other compounds comply with the definition of class IC antiarrhythmic drugs (Rouet et al., 1989).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of 5-OH-P have been studied extensively. Propafenone is known to undergo extensive metabolism, with 5-hydroxylation constituting a major pathway. The metabolism of propafenone is influenced by genetic factors, specifically the debrisoquin/sparteine polymorphism (Kroemer et al., 1989). Moreover, the beta-blocking action of propafenone and its relation to the metabolism of 5-OH-P has been investigated, revealing that genetic variations in biotransformation significantly affect the drug's beta-blocking activity (Lee et al., 1990).

Interaction with Other Drugs

Studies have also explored how 5-OH-P interacts with other drugs. For instance, the combination of quinidine and propafenone, taking into account the metabolite 5-OH-P, has been evaluated in patients with atrial fibrillation. This study aimed to develop a strategy that favors propafenone over its metabolite in plasma and assess the potential of low-dose quinidine in inhibiting CYP2D6, a key enzyme in propafenone metabolism (O'Hara et al., 2012).

Mechanism of Action

Target of Action

5-Hydroxy Propafenone Hydrochloride primarily targets cardiac muscle cells. It is particularly effective in ventricular arrhythmias . The compound also has weak beta-blocking activity .

Mode of Action

this compound works by inhibiting sodium channels to restrict the entry of sodium into cardiac cells, resulting in reduced excitation . This compound is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .

Biochemical Pathways

The compound affects the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . The 5-hydroxy metabolite of propafenone causes more marked prolongation of conduction time than the parent drug .

Pharmacokinetics

The pharmacokinetic profile of this compound is complex, characterized as typically nonlinear, saturable, stereoselective and dependent on both dose and debrisoquin metabolizer phenotype . It is distributed rapidly and achieves high concentrations in the lung, liver, and heart . The active 5-hydroxy metabolite is found in higher concentrations in heart tissue .

Result of Action

The result of the action of this compound is a reduction in the maximum rate of depolarization and in the overshoot of the action potential . This leads to a decrease in the excitability of the cells, which can help control arrhythmias .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs, the patient’s metabolic state, and genetic factors . For example, the ability to form the 5-hydroxy metabolite of propafenone is associated with a diminished ability to metabolize a variety of other drugs .

Safety and Hazards

Propafenone Hydrochloride should be handled in a well-ventilated place. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . It is incompatible with strong oxidizing agents and strong acids . Hazardous decomposition products include Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen chloride .

properties

IUPAC Name

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLNKVZLXBDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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